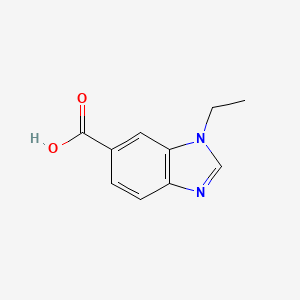
6-(2,4-Dimethylphenyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dimethylphenyl)pyridin-2-amine: is an organic compound that belongs to the class of aminopyridines This compound features a pyridine ring substituted with a 2,4-dimethylphenyl group at the sixth position and an amine group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dimethylphenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 2,4-dimethylaniline.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The 2-chloropyridine is reacted with 2,4-dimethylaniline in the presence of the base, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 6-(2,4-Dimethylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the amine group.
科学研究应用
6-(2,4-Dimethylphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 6-(2,4-Dimethylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
相似化合物的比较
2-Aminopyridine: A simpler analog with an amine group at the second position of the pyridine ring.
2,4-Dimethylphenylamine: A compound with a similar phenyl group but lacking the pyridine ring.
6-Phenylpyridin-2-amine: A compound with a phenyl group instead of the 2,4-dimethylphenyl group.
Uniqueness: 6-(2,4-Dimethylphenyl)pyridin-2-amine is unique due to the presence of both the 2,4-dimethylphenyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
6-(2,4-dimethylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3,(H2,14,15) |
InChI 键 |
CFLAUJZLXUSHFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NC(=CC=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)

![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)



![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)



![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)
